molecular formula C17H12FNO2 B13950161 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- CAS No. 53151-10-3

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy-

Cat. No.: B13950161
CAS No.: 53151-10-3
M. Wt: 281.28 g/mol
InChI Key: OXJWZFBWPDNPHK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, a fluorophenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- typically involves the reaction of 2-naphthalenecarboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (sodium hydroxide).

Major Products Formed

    Oxidation: Formation of 2-naphthalenecarboxamide, N-(3-fluorophenyl)-3-oxo-.

    Reduction: Formation of 2-naphthalenecarboxamide, N-(3-fluorophenyl)-3-amino-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(3-chlorophenyl)-3-hydroxy-
  • 2-Naphthalenecarboxamide, N-(3-bromophenyl)-3-hydroxy-
  • 2-Naphthalenecarboxamide, N-(3-methylphenyl)-3-hydroxy-

Uniqueness

2-Naphthalenecarboxamide, N-(3-fluorophenyl)-3-hydroxy- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

53151-10-3

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12FNO2/c18-13-6-3-7-14(10-13)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h1-10,20H,(H,19,21)

InChI Key

OXJWZFBWPDNPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)F)O

Origin of Product

United States

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